molecular formula C15H13Cl2N3O B1253460 Norchlordiazepoxide

Norchlordiazepoxide

Cat. No.: B1253460
M. Wt: 322.2 g/mol
InChI Key: GINCZJQEGDBNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norchlordiazepoxide is a chemical compound of research interest, primarily investigated in laboratory settings. As a potential metabolite of Chlordiazepoxide, it is used in forensic analysis, pharmacological studies, and metabolic research . Researchers value this compound for studying the biotransformation and elimination pathways of benzodiazepine drugs. Its mechanism of action is presumed to involve interaction with GABA-A receptors in the central nervous system, similar to other benzodiazepine-related compounds, potentially enhancing the inhibitory effects of the neurotransmitter GABA . This product is intended for Research Use Only and is strictly for use in laboratory applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13Cl2N3O

Molecular Weight

322.2 g/mol

IUPAC Name

7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-imine;hydrochloride

InChI

InChI=1S/C15H12ClN3O.ClH/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)19(20)9-14(17)18-13;/h1-8,17,20H,9H2;1H

InChI Key

GINCZJQEGDBNGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl.Cl

Pictograms

Irritant; Environmental Hazard

Synonyms

N-demethylchlordiazepoxide
N-desmethylchlordiazepoxide

Origin of Product

United States

Synthesis and Derivatization Methodologies for Norchlordiazepoxide

Chemical Synthesis Pathways of Norchlordiazepoxide and Precursors

The synthesis of this compound is closely linked to the synthetic routes developed for its parent compound, chlordiazepoxide, and related benzodiazepine (B76468) analogues.

The foundational synthesis of chlordiazepoxide, reported by Sternbach and co-workers in 1961, remains relevant for the preparation of its analogues. nih.gov This synthesis typically commences with the reaction of 2-amino-5-chlorobenzophenone (B30270) with hydroxylamine (B1172632) to yield an oxime. nih.gov Treatment of this oxime with chloroacetyl chloride in the presence of acetic acid leads to the formation of a quinazoline (B50416) N-oxide intermediate. nih.govmdpi.com A key step involves the reaction of this intermediate with methylamine (B109427), which induces a ring expansion to produce chlordiazepoxide. nih.govmdpi.comresearchgate.net This ring expansion involves a nucleophilic attack on a carbon atom of the quinazoline ring, followed by ring opening and intramolecular displacement. mdpi.comresearchgate.net

Various methods exist for the synthesis of 1,4-benzodiazepines, the structural class to which chlordiazepoxide belongs. rjptonline.org Some approaches involve the reaction of 2-amino-4-chloro-2'-fluorobenzophenone (B1272212) with chloroacetyl chloride to form an amide, which is then treated with hexamine to yield a benzodiazepine-2-one. rjptonline.org Further transformations can lead to thione derivatives and subsequent reactions with hydrazides to form triazolobenzodiazepines. rjptonline.org Another method involves the cyclization of open-chain amides at elevated temperatures in the presence of POCl₃, yielding a mixture of ring compounds that can be further reacted with methylamine or aqueous NaOH. rjptonline.org

Quinazoline 3-oxides are highlighted as valuable intermediates in the synthesis of benzodiazepine analogues like chlordiazepoxide and diazepam. mdpi.com The ring expansion of quinazoline 3-oxides to form benzodiazepine analogues is a known transformation. mdpi.com

This compound can arise as a metabolite of chlordiazepoxide through biotransformation, but its isolation and purification from synthetic efforts or biological matrices require specific techniques. While detailed synthetic routes specifically for this compound were not extensively detailed in the search results, general principles of isolation and purification from chemical synthesis apply.

Isolation procedures often involve extracting the product from the reaction mixture using organic solvents like ethyl acetate (B1210297) or dichloromethane (B109758) after quenching the reaction with water. itmedicalteam.pl Evaporation of the solvent yields the crude product. oup.com

Purification techniques are essential to obtain the target compound in a pure form, free from impurities, starting materials, and by-products. Common methods include crystallization, liquid-liquid extraction, and various chromatographic techniques such as normal phase or reversed-phase chromatography, including semi-preparative HPLC. itmedicalteam.platlanchimpharma.com The choice of purification method depends on the physical and chemical properties of this compound and the nature of the impurities. Recrystallization involves dissolving the impure solid in a suitable hot solvent and cooling the solution to allow the pure compound to crystallize out. itmedicalteam.pl Chromatography separates components based on their differential affinities for a stationary phase and a mobile phase. itmedicalteam.pl

For analytical purposes or when dealing with complex mixtures, more advanced techniques like semi-preparative HPLC can be employed to isolate the compound of interest with high purity. atlanchimpharma.com

Synthetic Routes for Chlordiazepoxide and Analogues

Derivatization Strategies for Analytical and Structural Elucidation

Derivatization of this compound is often necessary to enhance its detectability and suitability for certain analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS).

Silylation is a widely used derivatization technique for benzodiazepines and their metabolites, including this compound, to improve their volatility and thermal stability for GC-MS analysis. mdpi.comnih.govresearchgate.netresearchgate.netnist.gov This process typically involves replacing active hydrogens on NH and OH groups with silyl (B83357) groups, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. mdpi.comresearchgate.net

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS), and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). oup.commdpi.comnih.govresearchgate.netresearchgate.netnist.gov Silylation with BSTFA + 1% TMCS has been shown to be effective for derivatizing benzodiazepines for GC-MS analysis in forensic applications. mdpi.comnih.govresearchgate.net Studies have investigated the optimal conditions for silylation, finding that the concentration of the silylating agent and solvent volume can be pivotal for efficiency. nih.govresearchgate.net

Tert-butyldimethylsilylation (TBDMS) derivatives, formed using reagents like MTBSTFA, are reported to have superior properties compared to TMS derivatives, such as more specific mass fragmentation patterns and higher m/z values, which can be advantageous for identification and quantification. researchgate.net

While derivatization enhances volatility and stability for GC-MS, it's important to consider its impact on structural integrity. Some benzodiazepines, like oxazepam and lorazepam, can undergo thermal degradation in the GC injection port, potentially converting to quinazoline aldehydes. nist.gov Similarly, demoxepam (B105763), a metabolite in the chlordiazepoxide pathway, is known to undergo thermal degradation in the GC injection port to form nordiazepam. oup.com It is crucial to optimize derivatization and GC conditions to minimize such degradation and ensure that the detected species accurately represent the original compound or its intended derivative. oup.comnist.gov

Besides silylation, other chemical modifications have been explored for enhancing the detectability of benzodiazepines and their metabolites. These include propylation, propionylation, and acylation. mdpi.comresearchgate.net The goal of these modifications is generally to replace active hydrogens with groups that increase volatility and create a more thermally stable structure suitable for GC-MS analysis. mdpi.com

For liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS analysis, derivatization may not always be necessary, as these techniques are often suitable for more polar compounds. However, in some cases, derivatization or specific sample preparation techniques like protein precipitation are employed to improve sensitivity and specificity. researchgate.net Photolytic derivatization has also been explored for improving detection in techniques like liquid chromatography with electrochemical detection (LCEC). nih.gov

The choice of derivatization strategy depends on the specific analytical technique being used, the matrix of the sample, and the desired level of sensitivity and specificity.

Data Table: Common Silylating Reagents for Benzodiazepines

ReagentAbbreviationCommon Use CaseNotes
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAGeneral silylation for GC-MSOften used with 1% TMCS. mdpi.comnih.govresearchgate.netnist.gov
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TrimethylchlorosilaneBSTFA + 1% TMCSOptimized silylation for various benzodiazepinesConcentration and solvent volume are key factors for efficiency. nih.govresearchgate.net
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFAForms TBDMS derivatives for GC-MSProvides specific fragmentation and higher m/z values. oup.comresearchgate.net
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilylation for GC-MSUsed for on-column derivatization in some cases. nist.gov

Data Table: Selected Benzodiazepines and Metabolites Amenable to Silylation

CompoundDerivatization Type (Example)Analytical Technique (Example)Reference
This compoundSilylation (e.g., TBDMS)GC-MS ascld.orgscribd.com
OxazepamTrimethylsilylation (TMS)GC-MS nist.gov
LorazepamTrimethylsilylation (TMS)GC-MS nist.gov
DemoxepamSilylation (e.g., TBDMS)GC-MS oup.com
NordiazepamSilylationGC-MS oup.com

Note: This table is illustrative and not exhaustive of all possible derivatization and analysis methods.

Metabolic Biotransformation Pathways and Enzymatic Mechanisms

Primary and Secondary Metabolic Transformations of Chlordiazepoxide Leading to Norchlordiazepoxide

The initial metabolic step for chlordiazepoxide involves the conversion to this compound. This transformation is a critical phase I reaction in the metabolic cascade.

N-Desmethylation as a Key Biotransformation Step

The formation of this compound from chlordiazepoxide occurs primarily through N-desmethylation. researchgate.net This reaction involves the removal of a methyl group from the chlordiazepoxide molecule. This N-demethylation step is considered a very rapid process in the metabolism of chlordiazepoxide in mammals. researchgate.net Structural analysis, such as by proton NMR spectroscopy, has confirmed the loss of the methyl group and the appearance of an NH2 group in the metabolite, supporting the N-desmethylation pathway. researchgate.net

Sequential Metabolic Cascade to Downstream Metabolites (e.g., Demoxepam (B105763), Nordiazepam, Oxazepam)

This compound is not the final product of chlordiazepoxide metabolism. It is further metabolized in a sequential manner to other active metabolites. oup.comfpnotebook.com The generally accepted pathway involves the conversion of this compound to demoxepam, followed by transformation to nordiazepam, and finally to oxazepam. oup.comfpnotebook.comwdh.ac.id

This sequential metabolism can be illustrated as follows:

Chlordiazepoxide → this compound → Demoxepam → Nordiazepam → Oxazepam oup.comfpnotebook.comwdh.ac.id

Demoxepam and this compound are metabolites specific to chlordiazepoxide, while nordiazepam and oxazepam are common metabolites shared by several benzodiazepines. oup.com Approximately 1% of a chlordiazepoxide dose is excreted unchanged in the urine, with the primary detectable compounds being demoxepam and conjugated oxazepam. oup.com

Enzymatic Systems Involved in this compound Formation and Further Metabolism

The biotransformation of chlordiazepoxide and its metabolites is catalyzed by various enzymatic systems, predominantly located in the liver. nih.govwdh.ac.id

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in in vitro Models

Cytochrome P450 (CYP) enzymes play a significant role in the oxidative metabolism of many drugs, including benzodiazepines. nih.govfpnotebook.comsimpleandpractical.com Specifically, CYP3A4 has been identified as a key enzyme involved in the metabolism of chlordiazepoxide, including the formation of the major active metabolite, N-desmethyl chlordiazepoxide (this compound). researchgate.netdntb.gov.uadntb.gov.ua Studies utilizing in vitro models, such as fungal biotransformation systems, have provided evidence for the involvement of CYP3A4-like enzymes in this conversion. researchgate.netdntb.gov.uaresearchgate.net

Investigations using CYP3A4 inducers (e.g., Carbamazepine) and inhibitors (e.g., Fluoxetine) in fungal models have shown that the quantity of this compound formed is increased with inducers and decreased with inhibitors, further supporting the role of CYP3A4 or a similar enzymatic activity in its formation. researchgate.netdntb.gov.uaresearchgate.netdntb.gov.ua

Investigations of Other Enzyme Systems and Their Contribution

While CYP3A4 is implicated in the initial N-desmethylation, other enzyme systems are involved in the subsequent metabolic steps of this compound to downstream metabolites like demoxepam, nordiazepam, and oxazepam. The liver microsomal pathway, involving both hepatic oxidation and subsequent glucuronidation, is central to chlordiazepoxide metabolism. nih.gov Glucuronidation, catalyzed by glucuronyl transferases, is a significant phase II metabolic pathway, particularly for metabolites like oxazepam. fpnotebook.com

Although CYP enzymes are primarily located in the endoplasmic reticulum, other enzymes like Aldehyde Oxidase (AOX1 and AOX3), located in the cytosol, can also participate in drug metabolism, sometimes in concert with CYP450s. dokumen.pub Some literature suggests that AOXs might be involved in the metabolism of chlordiazepoxide metabolites like demoxepam, nordiazepam, and oxazepam. dokumen.pub

In Vitro Biotransformation Models and Methodologies

In vitro models are valuable tools for studying drug metabolism pathways and identifying the enzymes involved. Various methodologies have been employed to investigate the biotransformation of chlordiazepoxide and the formation of this compound.

Fungal biotransformation studies have been utilized as microbial models for drug metabolism. researchgate.netdntb.gov.ua Certain fungi, such as Aspergillus ochreus, have demonstrated the ability to biotransform chlordiazepoxide to this compound through the action of CYP3A4-like enzymes. researchgate.netdntb.gov.uaresearchgate.net These studies often involve fermentation protocols with controls, followed by analysis of metabolites using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netdntb.gov.uaresearchgate.net Induction and inhibition studies, as mentioned earlier, are also performed in these in vitro systems to characterize the enzymes involved and determine kinetic parameters such as Km and Vmax. researchgate.netdntb.gov.uaresearchgate.net

Other in vitro approaches, such as using liver microsomes, are commonly used to study the role of specific CYP enzymes in drug metabolism. The metabolism of chlordiazepoxide by the liver microsomal pathway has been documented. nih.gov

Research findings from in vitro studies provide insights into the enzymatic kinetics of this compound formation. For instance, in a fungal biotransformation model using Aspergillus ochreus, the Km and Vmax for the metabolism of chlordiazepoxide were determined to be 1.928 µg/ml and 0.1802 µg/ml/hr, respectively, indicating that the process followed Michaelis-Menten kinetics. researchgate.netdntb.gov.uaresearchgate.net

Data Table: Illustrative Kinetic Data from a Fungal Biotransformation Study

ParameterValueUnit
Km1.928µg/ml
Vmax0.1802µg/ml/hr
Enzyme SystemCYP3A4-like (in Aspergillus ochreus)-
SubstrateChlordiazepoxide-
Product StudiedThis compound-

Note: This table presents illustrative data from a specific in vitro fungal model study researchgate.netdntb.gov.uaresearchgate.net and may not be directly representative of human hepatic metabolism kinetics.

Further research findings from in vitro studies highlight the sequential nature of the metabolic pathway, showing the conversion of chlordiazepoxide through this compound and demoxepam to downstream metabolites. oup.comfpnotebook.comwdh.ac.id The prevalence of these metabolites can vary depending on the experimental conditions and the specific in vitro system used. oup.com

Utilization of Human Liver Microsomes for Metabolic Profiling

Human liver microsomes are a crucial in vitro model for studying drug metabolism and identifying metabolic fates. nih.gov These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are primarily responsible for the phase I metabolism of many drugs, including the initial oxidation steps in benzodiazepine (B76468) metabolism. uniroma1.itcreative-proteomics.com Studies utilizing human liver microsomes can help elucidate the specific CYP enzymes involved in the N-demethylation of chlordiazepoxide to form this compound. For instance, research on the metabolism of other benzodiazepines like diazepam using human liver microsomes and cDNA-expressed CYP enzymes has identified the roles of various CYPs, including CYP3A4 and CYP2C19, in N-demethylation reactions. drugbank.com While direct studies specifically detailing this compound formation from chlordiazepoxide using isolated human liver microsomes were not extensively detailed in the search results, the general principles of benzodiazepine metabolism in liver microsomes suggest their utility in profiling this biotransformation. nih.govmdpi.com

Microbial Biotransformation Models (e.g., Fungal Strains, Michaelis-Menten Kinetics)

Microbial biotransformation offers an alternative approach to study drug metabolism and can serve as a model for mammalian metabolism due to similarities in some enzyme systems. medcraveonline.comresearchgate.net Certain microorganisms, particularly fungal strains, possess enzymatic capabilities that can mimic specific mammalian metabolic reactions, including hydroxylation, oxidation, and reduction. researchgate.netmdpi.comnmb-journal.com A study investigating the fungal biotransformation of chlordiazepoxide specifically identified Aspergillus ochraceus as having the ability to biotransform chlordiazepoxide to this compound. researchgate.netresearchgate.net This fungal strain demonstrated the formation of this compound as a metabolite, and kinetic studies revealed that this biotransformation followed Michaelis-Menten kinetics. researchgate.netresearchgate.net The study reported a Km value of 1.928 µg/ml and a Vmax of 0.1802 µg/ml/hr for the fungal metabolism of chlordiazepoxide by Aspergillus ochraceus. researchgate.netresearchgate.net This suggests the involvement of a CYP3A4-like enzyme in this fungal biotransformation, as the process was influenced by a CYP3A4 inducer (Carbamazepine) and inhibitor (Fluoxetine). researchgate.netresearchgate.net

Table 1: Michaelis-Menten Kinetic Parameters for Fungal Biotransformation of Chlordiazepoxide to this compound by Aspergillus ochraceus

ParameterValueUnit
Km1.928µg/ml
Vmax0.1802µg/ml/hr

Dynamic Three-Dimensional Bioreactor Systems for Extended Biotransformation Studies

Dynamic three-dimensional (3D) bioreactor systems represent advanced in vitro models that aim to provide a more physiologically relevant environment for cell culture and metabolic studies compared to traditional two-dimensional static cultures. nih.govresearchgate.net These systems can support the growth and function of cells, such as primary human hepatocytes, for extended periods, allowing for long-term biotransformation studies. nih.gov By perfusing medium through a 3D cell culture, these bioreactors can improve mass transport of nutrients and oxygen and removal of waste products, which can help maintain cell viability and metabolic activity over time. nih.govresearchgate.net While the search results did not provide specific data on the biotransformation of this compound in dynamic 3D bioreactor systems, studies using such systems for the metabolism of other drugs, like remimazolam, have demonstrated their utility in maintaining stable metabolic activity and investigating drug metabolism under continuous exposure. nih.gov The application of dynamic 3D bioreactors could potentially enable more prolonged and representative in vitro studies of this compound's formation and subsequent metabolic fate, offering insights into its biotransformation under conditions that better mimic the in vivo hepatic environment.

Molecular Mechanisms of Action and Receptor Interactions

Elucidation of Norchlordiazepoxide's Activity at Neurotransmitter Receptors

This compound, as a benzodiazepine (B76468) metabolite, acts on GABAA receptors, which are ligand-gated ion channels permeable to chloride ions. wikipedia.org The binding of benzodiazepines to these receptors facilitates the inhibitory action of GABA. benzoinfo.comwikipedia.org

Interaction with GABA-A Receptor Complexes and Benzodiazepine Binding Sites

GABAA receptors are pentameric protein complexes typically composed of different subunits (α, β, γ, δ, ε, π, θ, ρ). wikipedia.org The classical benzodiazepine binding site is located at the interface between the α and γ subunits of the GABAA receptor. mdpi.comwikipedia.orgmeduniwien.ac.atnih.gov For a GABAA receptor to be sensitive to benzodiazepines, it must contain both an α and a γ subunit. wikipedia.org this compound binds to this specific site, distinct from the GABA binding site which is located between the α and β subunits. wikipedia.orgnih.gov Binding of a benzodiazepine like this compound to its site allosterically modifies the receptor, increasing the affinity of GABA for its binding site. wikipedia.org

Modulation of Chloride Ion Flux at the Molecular Level

The binding of GABA to the GABAA receptor opens an intrinsic chloride ion channel. benzoinfo.comwikipedia.org This opening allows the influx of negatively charged chloride ions into the neuron. benzoinfo.comwikipedia.org In mature neurons, this influx leads to hyperpolarization of the neuronal membrane, making it less excitable and thus inhibiting neurotransmission. benzoinfo.comwikipedia.org this compound, by enhancing the affinity of GABA for the receptor, increases the frequency of chloride channel opening events induced by GABA. wikipedia.org This increased frequency of channel opening leads to a greater influx of chloride ions, augmenting the inhibitory postsynaptic potential and further reducing neuronal excitability. benzoinfo.comwikipedia.org

Receptor Binding Affinity Studies in In Vitro Systems

Preclinical Models for Assessing this compound's Molecular and Cellular Effects

Preclinical studies utilize various models to investigate the molecular and cellular effects of drug candidates before human trials. globelapharma.comzonmw.nl These models help to understand the mechanism of action and potential efficacy. globelapharma.com

In Vitro Cell-Based Assays

In vitro cell-based assays are widely used in preclinical research to study drug interactions with receptors and cellular responses. globelapharma.comzonmw.nlmdpi.com These assays offer advantages in terms of scalability, cost-effectiveness, and reproducibility compared to in vivo models. mdpi.com For studying this compound's effects on GABAA receptors, cell lines recombinantly expressing specific GABAA receptor subunit combinations are commonly used. mdpi.commeduniwien.ac.at These systems allow for the investigation of drug binding affinity (as discussed in 4.2) and functional effects, such as the potentiation of GABA-induced chloride currents, using techniques like patch-clamp electrophysiology. meduniwien.ac.at Cell-based assays can also be used to assess the impact of this compound on neuronal excitability and other cellular processes influenced by GABAergic signaling. benzoinfo.com High-throughput screening (HTS) methodologies utilizing miniaturized cell-based assays can be employed to evaluate large numbers of compounds and identify those with desired activity profiles. mdpi.com

Here is an example of how data from receptor binding studies might be presented in a table (illustrative data, not directly from search results for this compound unless specified):

CompoundReceptor Subtype (αxβyγz)Binding Affinity (Ki or Kd)Notes
This compoundα1β2γ2Data not explicitly found in sourcesExpected to bind to benzodiazepine site
This compoundα2β2γ2Data not explicitly found in sourcesExpected to bind to benzodiazepine site
Chlordiazepoxideα1β2γ2Data not explicitly found in sourcesParent compound
Diazepamα1β2γ2Example Ki ~10 nMReference benzodiazepine

Here is another potential data table format illustrating comparative functional data (illustrative data):

CompoundReceptor Subtype (αxβyγz)Potentiation of GABA Current (EC50 or Max Effect)Assay Method
This compoundα1β2γ2Data not explicitly found in sourcese.g., Patch-clamp
Chlordiazepoxideα1β2γ2Data not explicitly found in sourcese.g., Patch-clamp
Diazepamα1β2γ2Example EC50 ~500 nMe.g., Patch-clamp

This compound is a chemical compound, known as N-demethylchlordiazepoxide or N-desmethylchlordiazepoxide nih.gov. It is a metabolite of the benzodiazepine chlordiazepoxide fpnotebook.com. This article focuses on its molecular mechanisms of action, receptor interactions, and findings from drug discrimination studies in animal models, specifically those related to receptor mechanisms.

This compound, as a metabolite of chlordiazepoxide, is understood to interact with the gamma-aminobutyric acid type A (GABA-A) receptor complex, a key inhibitory ligand-gated ion channel in the central nervous system nih.govyoutube.combiorxiv.orgwikipedia.org. Benzodiazepines, including the parent compound chlordiazepoxide and its active metabolites like this compound, exert their effects by binding to specific allosteric sites on the GABA-A receptor fpnotebook.comnih.govyoutube.combiorxiv.orgwikipedia.orgnih.govdrugbank.comwikipedia.orgcochranelibrary.comeuropa.eunih.gov. These binding sites are typically located at the interface between the alpha (α) and gamma (γ) subunits of the receptor, specifically requiring the presence of a histidine residue on the alpha subunit (e.g., α1, α2, α3, and α5 subunits) biorxiv.orgwikipedia.orgcochranelibrary.comnih.gov.

The binding of benzodiazepines to this site does not directly open the chloride ion channel, but rather enhances the affinity of the GABA-A receptor for its endogenous ligand, GABA biorxiv.orgcochranelibrary.com. This positive allosteric modulation by benzodiazepines increases the frequency of chloride channel opening in the presence of GABA nih.govcochranelibrary.com. The resulting influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, which in turn reduces neuronal excitability and enhances inhibitory neurotransmission nih.govyoutube.combiorxiv.orgwikipedia.orgnih.govdrugbank.com.

Different benzodiazepines and their metabolites can exhibit varying affinities for GABA-A receptors composed of different subunit combinations wikipedia.org. This subunit selectivity is believed to contribute to the diverse pharmacological profiles observed among these compounds wikipedia.orgresearchgate.net. For instance, ligands with higher activity at α1-containing GABA-A receptors are often associated with sedative effects, while those with higher activity at α2- and α3-containing receptors are thought to mediate anxiolytic and muscle relaxant effects wikipedia.orgresearchgate.net. Receptors containing the α5 subunit have been implicated in cognitive effects researchgate.net.

While specific detailed research findings on the precise binding affinities of this compound across all GABA-A receptor subtypes were not extensively detailed in the search results, its classification as a benzodiazepine metabolite strongly suggests its mechanism of action is through positive allosteric modulation of the GABA-A receptor, similar to its parent compound and other benzodiazepines.

Drug Discrimination Studies in Animal Models (Focus on Receptor Mechanisms)

Drug discrimination is a behavioral neuroscience technique used to assess the subjective effects of psychoactive drugs in animals and to investigate the underlying pharmacological mechanisms nih.govwikipedia.orgnih.govmeliordiscovery.com. In this paradigm, animals are trained to discriminate the internal cues produced by a specific drug from those produced by a vehicle (e.g., saline) wikipedia.orgmeliordiscovery.com. Once trained, the animals are tested with other drugs, and the degree to which a test drug elicits responses similar to the training drug provides insight into shared subjective effects and potentially shared mechanisms of action nih.govwikipedia.orgmeliordiscovery.com. The discriminative stimulus properties of drugs are considered to be highly specific to their primary neuropharmacological mechanisms nih.govmeliordiscovery.com.

Drug discrimination studies have been widely used to characterize the in vivo pharmacology of drugs acting on the GABA-A receptor, including benzodiazepines nih.gov. By testing the ability of various antagonists to block the discriminative stimulus effects of a training drug, researchers can identify the specific receptors or receptor subtypes involved nih.govf1000research.com.

While direct drug discrimination studies specifically focused on this compound were not prominently found in the search results, studies with its parent compound, chlordiazepoxide, and other benzodiazepines provide a strong basis for understanding the likely findings for this compound. Benzodiazepines consistently produce a discriminative stimulus that generalizes to other benzodiazepines, and this effect is mediated by their interaction with the benzodiazepine site on the GABA-A receptor nih.gov. Studies using selective GABA-A receptor subunit ligands and antagonists have demonstrated the involvement of specific alpha subunits (e.g., α1, α2, α3, and α5) in mediating the discriminative stimulus effects of different benzodiazepines wikipedia.orgresearchgate.net. For example, the discriminative stimulus effects of some benzodiazepines are primarily mediated by α1-containing receptors, while others might involve α2 and α3 subunits wikipedia.orgresearchgate.net.

Given that this compound is an active metabolite of chlordiazepoxide and is known to interact with GABA-A receptors, it is highly probable that drug discrimination studies with this compound would show generalization to other benzodiazepines. Furthermore, antagonist studies would likely confirm that its discriminative stimulus effects are mediated by binding to the benzodiazepine site on the GABA-A receptor, with the specific contribution of different alpha subunits potentially varying depending on the exact discriminative cue established.

Research findings in drug discrimination emphasize the predictive validity of this technique for identifying CNS receptor mechanisms in whole animals nih.gov. Therefore, any drug discrimination studies involving this compound would be valuable in confirming its in vivo interaction with the GABA-A receptor and potentially elucidating the specific receptor subtypes involved in mediating its subjective effects in animal models.

Structure Activity Relationship Sar Investigations

Correlating Structural Modifications with In Vitro Biological Activity

The core structure of Norchlordiazepoxide, a 1,4-benzodiazepine (B1214927), consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. chemisgroup.usslideshare.netmespharmacy.org Compared to its parent compound, chlordiazepoxide, this compound lacks the methyl group attached to the nitrogen at the 2-position of the diazepine ring (N1 according to some numbering conventions). This N-demethylation is a key metabolic transformation.

Analysis of Substituent Effects on Receptor Binding and Efficacy

General SAR studies on 1,4-benzodiazepines have illuminated the importance of substituents at various positions for optimal receptor binding and efficacy. While specific detailed studies focusing solely on the substituent effects on this compound's activity are less commonly highlighted in broad reviews, its known pharmacological activity indicates that its fundamental structural features are well-suited for interacting with the benzodiazepine (B76468) binding site. cerilliant.com

Key structural features generally important for benzodiazepine activity at the GABA-A receptor include:

A hydrogen bond acceptor group, such as the carbonyl oxygen at the 2-position of the diazepine ring, which is necessary for interaction with receptor residues. mespharmacy.org this compound retains this feature.

An aromatic ring fused to the diazepine ring (Ring A), which is essential for activity. mespharmacy.org

A phenyl ring attached at the 5-position of the diazepine ring (Ring C). This ring contributes favorably to hydrophobic or steric interactions with the receptor. mespharmacy.org Substitutions on this phenyl ring, particularly at the 2' (ortho) position, are often tolerated or can enhance activity, while substitutions at the 4' (para) position are generally unfavorable. mespharmacy.org this compound possesses a chlorinated phenyl ring at this position, a common feature in many active benzodiazepines influencing their potency and receptor subtype selectivity.

The absence of the N-methyl group in this compound, compared to chlordiazepoxide, is a structural modification that can influence its interaction with the binding site, potentially affecting binding affinity and metabolic fate. While chlordiazepoxide itself undergoes this metabolic conversion, this compound's activity demonstrates that the N-methyl group is not strictly essential for pharmacological action at the benzodiazepine receptor.

Conformational Analysis and its Influence on Activity

Conformational analysis is vital in understanding how the three-dimensional shape of a molecule affects its ability to bind to a receptor. fiveable.medrugdesign.org For flexible molecules like benzodiazepines, different low-energy conformations can exist due to rotation around single bonds. drugdesign.org The specific conformation adopted by the ligand upon binding to the receptor is often referred to as the bioactive conformation.

Studies on benzodiazepine conformation suggest that the flexibility of the seven-membered diazepine ring allows for different orientations of the substituent groups, influencing how effectively they can interact with the specific pockets and residues within the GABA-A receptor binding site. chemisgroup.us While detailed conformational analysis specifically of isolated this compound and its bound state is not extensively detailed in the provided search results, general principles applied to benzodiazepines highlight that the preferred conformation in the bound state is critical for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, necessary for high-affinity binding and signal transduction. nih.gov The removal of the N-methyl group in this compound could subtly alter the conformational landscape compared to chlordiazepoxide, potentially influencing its binding kinetics or affinity profile.

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling techniques are powerful tools used to complement experimental SAR studies, providing insights into the molecular basis of ligand-receptor interactions. youtube.com These methods are widely applied to benzodiazepines to understand their binding to the GABA-A receptor and predict the activity of novel or related compounds. nih.govcerradopub.com.br

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between structural properties (physicochemical descriptors) of a series of compounds and their biological activity. researchgate.netnih.govacs.org For benzodiazepines, QSAR models have been developed to predict their binding affinity to GABA-A receptors. nih.gov

These models typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of benzodiazepines with known binding affinities and then using statistical methods to build a predictive model. nih.gov Such models can identify which structural features and their associated properties are most influential for receptor binding. For benzodiazepines, influential factors often include the positioning of hydrogen bond acceptors, aromatic rings, and hydrophobic groups. nih.gov While specific QSAR models developed for this compound were not prominently found, the principles of QSAR are applicable to this metabolite, and it could be included in datasets for developing QSAR models for benzodiazepines to predict its activity based on its calculated descriptors.

Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand within the binding site of a receptor and to estimate the binding affinity. chemisgroup.uscerradopub.com.brherts.ac.uk Molecular dynamics simulations extend docking by simulating the time-dependent behavior of the ligand-receptor complex, providing insights into the stability of the complex and the flexibility of both the ligand and the receptor. cerradopub.com.brmedicine.dp.ua

Molecular docking studies with GABA-A receptors have been performed for various benzodiazepines to understand their specific interactions with amino acid residues in the binding pocket located at the interface of the α and γ subunits. cerradopub.com.brplos.orgajol.info These studies can reveal key interactions such as hydrogen bonds, pi-pi stacking interactions with aromatic residues, and hydrophobic contacts that stabilize the bound state. cerradopub.com.br While specific docking studies focused solely on this compound were not detailed in the search results, its structural similarity to other docked benzodiazepines suggests it would engage in similar types of interactions within the binding site. The absence of the N-methyl group might alter some steric or hydrophobic interactions compared to chlordiazepoxide.

Molecular dynamics simulations can further assess the stability of the predicted binding poses and explore how conformational changes in the receptor or ligand might influence binding. cerradopub.com.br These simulations can provide a more dynamic picture of the binding process than static docking alone.

Pharmacophore Modeling for Active Site Characterization

Pharmacophore modeling involves identifying the essential features of a molecule (or a set of molecules) that are necessary for its biological activity and their spatial arrangement. youtube.comyoutube.com These features can include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups. youtube.com Pharmacophore models can be derived from a set of active ligands (ligand-based pharmacophore modeling) or from the structure of the receptor binding site (structure-based pharmacophore modeling). youtube.com

For benzodiazepines, pharmacophore models representing the key features required for binding to the GABA-A receptor have been developed. nih.govnih.gov These models can be used to screen databases of compounds to identify potential new ligands with similar activity profiles or to guide the design of novel benzodiazepine derivatives. youtube.comyoutube.com The influential factors identified in QSAR studies, such as the positioning of hydrogen bond acceptors and aromatic rings, are often incorporated into pharmacophore models. nih.gov this compound, being an active benzodiazepine metabolite, would be expected to conform to the pharmacophore features characteristic of compounds that bind to the benzodiazepine site on the GABA-A receptor. Pharmacophore modeling can be combined with molecular docking to refine virtual screening efforts. youtube.com

Design Principles for Novel this compound Derivatives and Analogues

The design of novel this compound derivatives and analogues is heavily guided by established Structure-Activity Relationship (SAR) principles derived from extensive studies on the benzodiazepine class of compounds. This compound, as a key metabolite of chlordiazepoxide, shares the fundamental 1,4-benzodiazepine core structure, making general benzodiazepine SAR findings highly relevant for rational analogue design. The goal of such design efforts is typically to optimize pharmacological properties, such as potency, selectivity for specific GABAA receptor subtypes, and pharmacokinetic profiles, by targeted structural modifications.

Key positions on the benzodiazepine scaffold have been identified as crucial determinants of activity and can be strategically modified in this compound to yield novel analogues. The central seven-membered ring structure is considered essential for activity blogspot.com.

Modifications at the C-7 position of the benzodiazepine A ring are known to significantly influence potency. The presence of electron-attracting substituents at this position generally increases activity, with stronger electron-withdrawing groups leading to greater potency scribd.com. For instance, the presence of a chlorine atom at position 7, as in this compound and its parent compound chlordiazepoxide, is known to significantly enhance activity chemisgroup.us. This suggests that exploring other electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) at the C-7 position could be a viable design strategy for potentially increasing the potency of this compound analogues. Conversely, positions 6, 8, and 9 on the A ring are generally preferred to be unsubstituted for optimal activity scribd.com.

The substituent at the C-5 position on the benzodiazepine core, typically an aromatic ring, is also critical for activity. A phenyl or pyridyl group at C-5 is known to promote activity scribd.com. Further substitution on this C-5 phenyl ring plays a significant role, with electron-attracting groups at the 2' or 2',6' positions generally increasing activity scribd.com. Para substitution (at the 4' position) on the C-5 phenyl ring, however, typically leads to decreased activity egpat.com. Therefore, designing this compound analogues might involve maintaining the phenyl ring at C-5 while exploring ortho or di-ortho substitutions with electron-withdrawing groups, and avoiding para substitutions. Substitutions at the 3', 4', and 5' positions of the C-5 phenyl ring are generally detrimental to activity scribd.com.

The diazepine ring (the seven-membered ring) offers several sites for modification, including positions 1, 2, 3, and 4 (using the standard benzodiazepine numbering). At the N-1 position, a small alkyl group is often optimal for activity, although a hydrogen atom is also present in some active benzodiazepines like oxazepam and lorazepam egpat.com. Substituents on the nitrogen atoms within the diazepine ring can affect potency and selectivity; larger or more lipophilic groups have been shown to increase potency blogspot.com. For this compound, which has an NH at the position corresponding to N-4 in the standard benzodiazepine numbering, modifications at the N-1 position (if present in a derivative) and the nitrogen at position 4 could be explored.

The C-2 position, which bears a carbonyl group in this compound, and the C-3 position are also amenable to modification. While alkyl substitution at C-3 can decrease activity, the presence of a 3-hydroxyl group is considered important in some benzodiazepines scribd.com. The length of an alkyl chain at the 3-position has been shown to influence both potency and selectivity blogspot.com. The methyl group at the 2-position in some benzodiazepines is thought to increase lipophilicity, aiding CNS distribution, while bulkier groups at this position can reduce activity blogspot.com.

The saturation status of the double bond between positions 4 and 5 (in the standard numbering) is also relevant; saturation or shifting of this double bond typically decreases activity scribd.com.

Furthermore, the fusion of the benzodiazepine ring system with other heterocyclic rings, such as triazole or imidazole, has led to the development of highly potent benzodiazepine analogues like the triazolobenzodiazepines chemisgroup.usegpat.com. This strategy of incorporating additional ring systems could potentially be applied to the design of novel this compound derivatives to explore new pharmacological profiles.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography plays a crucial role in separating norchlordiazepoxide from other compounds present in a sample, which is essential before detection and quantification.

HPLC is a widely used technique for the analysis of this compound and other benzodiazepines due to its ability to handle relatively polar analytes. researchgate.net HPLC coupled with UV or Diode Array Detection (DAD) is a common approach. researchgate.netlgcstandards.com

Method development in HPLC involves selecting appropriate stationary and mobile phases to achieve optimal separation. For the analysis of benzodiazepines including this compound, reversed-phase C18 columns are frequently utilized as the stationary phase. nih.govamazonaws.com

Mobile phase composition is critical for retention and separation. Mixtures of buffer solutions (such as phosphate (B84403) buffer) and organic solvents (like methanol (B129727) and acetonitrile) are commonly employed. nih.govamazonaws.comijarmps.org The pH of the buffer and the ratio of organic solvents are adjusted to optimize chromatographic resolution. For instance, a mobile phase consisting of 20 mM potassium phosphate pH 7.0, methanol, and acetonitrile (B52724) in a ratio of 49:28:23 has been used for the analysis of this compound and other metabolites. Another method utilized a mobile phase of phosphate buffer and methanol in a 46:54 v/v ratio at pH 3.2 for chlordiazepoxide analysis, which could potentially be adapted for this compound. ijarmps.org The flow rate is another parameter that is optimized, typically around 0.59 to 1 mL/min. UV detection wavelengths are often in the range of 200-400 nm, with 240 nm or 254 nm being reported for benzodiazepine (B76468) analysis. nih.gov

HPLC methods have been developed and validated for linearity, precision, accuracy, specificity, and robustness, adhering to guidelines from bodies like the ICH. amazonaws.comijarmps.orgresearchgate.net

GC-MS is another powerful technique for the analysis of various compounds. However, the application of GC-MS for the analysis of certain benzodiazepines, including demoxepam (B105763) (a metabolite of chlordiazepoxide), can be challenging due to thermal instability. oup.comoup.comnih.gov

A significant consideration when using GC-MS for the analysis of chlordiazepoxide metabolites is the potential for thermal degradation. Demoxepam, a metabolite structurally related to this compound, is known to readily undergo thermal degradation in the hot injection port of a GC system, primarily converting into nordiazepam. oup.comoup.comnih.govnih.gov This conversion can lead to false identification or inaccurate quantification of nordiazepam and oxazepam, complicating the interpretation of results, especially since nordiazepam and oxazepam are also metabolites of other benzodiazepines. oup.comoup.com While demoxepam shows this thermal lability, studies have indicated no apparent conversion of chlordiazepoxide or this compound to nordiazepam or oxazepam under tested GC-MS conditions, either in underivatized or derivatized methods. oup.com Despite this, the thermal instability of related compounds highlights the need for careful method development and validation when analyzing benzodiazepines by GC-MS.

LC-MS/MS is a highly sensitive and selective technique widely used for the detection and quantification of this compound, particularly in biological samples. cerilliant.comscientificlabs.co.ukresearchgate.netascld.org This hyphenated technique combines the separation power of LC with the sensitivity and specificity of tandem mass spectrometry.

LC-MS/MS methods have been developed for the simultaneous analysis of this compound along with other benzodiazepines and metabolites. researchgate.netascld.org These methods often involve sample preparation steps like protein precipitation before LC-MS/MS analysis. researchgate.net

Electrospray Ionization (ESI) is a commonly used ionization technique for LC-MS/MS analysis of this compound and other polar analytes. researchgate.net ESI is a soft ionization technique that produces protonated or deprotonated molecules with minimal fragmentation, making it suitable for the analysis of relatively polar and thermally labile compounds like benzodiazepines. researchgate.netresearchgate.net In ESI, the sample solution is sprayed through a charged needle, creating fine droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the expulsion of charged analyte molecules into the gas phase, which are then directed into the mass spectrometer.

LC-MS/MS methods often operate in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. researchgate.net This involves selecting specific precursor ions and monitoring their characteristic fragmentation products. For example, in the analysis of N-nitrosochlordiazepoxide (a related compound), ion transitions from a precursor ion at m/z 329.20 to product ions at m/z 281.90, 299.25, and 240.80 were monitored. japsonline.com

LC-MS/MS methods for this compound have been validated for parameters such as linearity, precision, accuracy, selectivity, and sensitivity, with reported lower limits of quantification in the low ng/mL range. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Multiple Reaction Monitoring (MRM) for Targeted Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) employing Multiple Reaction Monitoring (MRM) is a widely used and highly sensitive technique for the targeted analysis and quantification of this compound and other benzodiazepines in biological samples sigmaaldrich.comcerilliant.comscientificlabs.co.ukquestdiagnostics.comtestcatalog.orgmdpi.comlcms.cznih.gov. This method involves the selection of specific precursor ions corresponding to the target analyte (this compound) and monitoring their fragmentation into characteristic product ions within the mass spectrometer. By monitoring multiple specific transitions (precursor ion -> product ion), the selectivity of the analysis is significantly enhanced, reducing the likelihood of interference from co-eluting substances in complex matrices like urine or blood mdpi.comlcms.cz.

The application of MRM for this compound typically involves optimizing parameters such as collision energy and cone voltage for the chosen transitions to maximize sensitivity and specificity lcms.cz. While specific MRM transitions for this compound itself were not explicitly detailed in all search results, studies on related compounds like N-nitrosochlordiazepoxide illustrate the principle, showing precursor ions and characteristic product ions monitored for detection japsonline.com. For N-nitrosochlordiazepoxide, LC-MS/MS analysis revealed ion transitions from a precursor at m/z 329.20 to product ions at m/z 281.90, 299.25, and 240.80 japsonline.com. Similar approaches are applied to this compound, utilizing its specific fragmentation patterns under collision-induced dissociation. This targeted approach allows for reliable quantification even at low concentrations.

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic techniques play a crucial role in confirming the structure of synthesized or isolated this compound and assessing its purity. These methods provide detailed information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Proton NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H NMR), is a powerful tool for the structural elucidation of organic compounds like this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum, the number and types of hydrogen atoms in the molecule, as well as their connectivity, can be determined. This provides definitive evidence for the proposed structure. Research has utilized NMR spectroscopy to confirm the structure of this compound when produced as a metabolite, for instance, during fungal biotransformation studies of chlordiazepoxide researchgate.netresearchgate.net. Standard NMR solvent spectra for this compound are also available, aiding in comparative analysis pageplace.de.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry)

Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and obtaining fragmentation patterns that provide structural insights. While lower-resolution MS techniques like GC-MS and LC-MS are used for detection and quantification sigmaaldrich.comcerilliant.comscientificlabs.co.ukquestdiagnostics.com, High-Resolution Mass Spectrometry (HRMS) offers significantly greater accuracy in mass measurement filab.fr. HRMS techniques, such as those employing Time-of-Flight (TOF) or Orbitrap analyzers, can determine the exact mass of the parent ion and its fragments, allowing for the calculation of elemental composition filab.frijpras.com. This is particularly valuable for confirming the molecular formula and identifying metabolites or impurities ijpras.com.

HRMS is increasingly used in drug screening and metabolite identification due to its ability to provide accurate mass data and detailed fragmentation information ijpras.comresearchgate.netkcl.ac.uknih.gov. Studies employing UPLC-QTOF-MS, a type of HRMS, have been developed for the screening and quantification of various drugs, including benzodiazepines and their metabolites, in biological samples researchgate.net. The accurate mass data obtained from HRMS helps differentiate compounds with similar nominal masses (isobars), improving the confidence of identification ijpras.com. Mass spectrometry was also used in conjunction with NMR to confirm the structure of this compound in biotransformation studies researchgate.netresearchgate.net.

Immunochemical Assays for Screening and Research Applications

Immunochemical assays, such as Radioimmunoassay (RIA) and Enzyme Immunoassay (EIA), are widely used for the initial screening of benzodiazepines and their metabolites in biological fluids due to their high throughput and relatively low cost oup.comoup.com. These assays utilize antibodies that bind specifically to benzodiazepine structures.

Radioimmunoassay (RIA) and Enzyme Immunoassay (EIA) for Metabolite Detection

RIA and EIA techniques are employed for the detection of benzodiazepine metabolites, including this compound, in samples such as blood and urine researchgate.netnih.govresearchgate.netbrownhealth.orgnih.gov. These assays can detect the presence of the target analyte based on the binding of the drug or metabolite to a specific antibody. Studies evaluating commercially available benzodiazepine immunoassays have shown that this compound is detectable by certain RIA and EIA kits researchgate.netnih.gov. For example, in one evaluation, this compound was detected by both types of RIA kits tested researchgate.netnih.gov. However, the sensitivity and specificity can vary between different assays and vendors oup.comoup.com.

Cross-Reactivity Studies with Related Benzodiazepines and Metabolites

A critical aspect of using immunochemical assays is understanding their cross-reactivity profiles. Cross-reactivity occurs when antibodies designed to detect a specific compound also bind to structurally similar compounds, such as related benzodiazepines or their metabolites oup.comoup.com. This can lead to false positive or false negative results oup.comoup.com.

Studies have investigated the cross-reactivity of various benzodiazepine immunoassays with this compound and other related compounds oup.comoup.comresearchgate.netnih.govresearchgate.netwakemed.orgohio.gov. This compound has been shown to cross-react in several commercial benzodiazepine immunoassays researchgate.netnih.govwakemed.org. The degree of cross-reactivity can vary significantly depending on the specific antibody used in the assay oup.comoup.com. For example, one study reported cross-reactivity concentrations for this compound in EMIT® D.A.U. Urine Assays at different cutoff levels wakemed.org.

Compound200 ng/mL Cutoff (ng/mL)300 ng/mL Cutoff (ng/mL)
This compound26004900

Table 1: Cross-reactivity of this compound in EMIT® D.A.U. Urine Assays wakemed.org

This data indicates that a relatively high concentration of this compound is required to produce a positive result equivalent to the cutoff calibrator in this specific immunoassay wakemed.org. The presence of substituents on the benzodiazepine structure, such as at the C3 position and on the phenyl group, can significantly influence cross-reactivity researchgate.net. False negative immunoassay results can occur for compounds like this compound that exhibit substandard cross-reactivity with the antibodies in a particular assay, highlighting the importance of confirmatory testing with more specific methods like GC-MS or LC-MS/MS oup.comoup.com.

Method Validation Principles in Analytical Research

Method validation is a critical process in analytical chemistry to confirm that an analytical procedure is suitable for its intended purpose. europa.euwjarr.com For the detection and quantification of this compound, validation typically involves evaluating parameters such as precision, accuracy, selectivity, limits of detection and quantification, linearity, range, recovery, matrix effects, and stability. researchgate.neteuropa.euwjarr.commdpi.comnih.gov Adherence to validation principles ensures the reliability and consistency of the analytical data obtained. wjarr.com

Precision, Accuracy, Selectivity, and Limit of Detection/Quantification

Precision refers to the agreement among individual test results when a method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). wjarr.comnih.govAccuracy refers to the closeness of agreement between the test result and the accepted reference value. wjarr.comnih.gov It is often assessed by analyzing samples with known concentrations and determining the percentage recovery. nih.gov

Selectivity (or specificity) is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components, impurities, degradants, or other co-administered substances. wjarr.comnih.gov For this compound analysis, this is particularly important in biological matrices which contain numerous endogenous compounds and potentially other exogenous substances. uu.nlsintmaria.be Chromatographic separation coupled with mass spectrometry significantly enhances selectivity by separating the analyte from potential interferents and providing specific mass spectral identification. uu.nlmdpi.comsintmaria.be

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected, but not necessarily quantified, under the stated experimental conditions. wjarr.comnih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. wjarr.comnih.gov These limits are crucial for determining the sensitivity of the method and its suitability for detecting low concentrations of this compound in various samples. For instance, one LC-MS/MS method reported an LOD of 0.0126 mg/l for this compound in whole blood. uu.nl Another LC-MS/MS method for urine analysis reported a lower limit of quantification of 1-5 ng/mL for this compound. researchgate.net

Table 1 summarizes typical validation parameters and their relevance to this compound analysis.

Validation ParameterDescriptionRelevance to this compound Analysis
PrecisionAgreement among replicate measurements.Ensures reproducibility of results.
AccuracyCloseness to the true value.Confirms the correctness of quantification.
SelectivityAbility to measure analyte specifically.Avoids interference from other compounds.
LODLowest detectable concentration.Determines the method's sensitivity limit.
LOQLowest quantifiable concentration.Defines the lower range for reliable quantification.

Interference Studies with Endogenous and Exogenous Compounds

Interference studies are essential to assess the selectivity of an analytical method. These studies involve analyzing samples containing the analyte in the presence of potential interfering substances to determine if they affect the accurate detection and quantification of the analyte. sintmaria.beoup.comfda.gov For this compound analysis in biological samples, potential interferents include endogenous compounds present in the matrix (e.g., blood, urine, tissue) and exogenous substances such as other medications, drugs of abuse, or their metabolites. uu.nlsintmaria.beoup.com

Chromatographic methods, particularly those coupled with mass spectrometry, are highly effective in minimizing interference due to their ability to separate compounds based on their physicochemical properties before detection. uu.nlmdpi.comsintmaria.be However, it is still necessary to evaluate potential matrix effects and cross-reactivity, especially with structurally similar compounds like other benzodiazepines and their metabolites (e.g., chlordiazepoxide, nordiazepam, demoxepam). cerilliant.comuu.nlvcu.edu Studies have shown that while some benzodiazepine immunoassays can have cross-reactivity, more specific methods like GC-MS or LC-MS/MS are preferred for confirmed analytical results due to their higher specificity. sintmaria.beoup.comfda.gov

Stability of this compound in Analytical Samples (e.g., Postmortem Research Specimens)

The stability of this compound in analytical samples over time and under various storage conditions is a critical factor, especially in forensic and clinical toxicology where sample collection and analysis may not occur immediately. Studies have shown that this compound can be unstable in certain biological matrices and storage conditions. vcu.eduastm.orgdntb.gov.ua

Research indicates that this compound, along with chlordiazepoxide and nordiazepam, was found to be unstable when stored in blood at room temperature. astm.orgdntb.gov.ua Data from tissue samples corroborated these findings. astm.orgdntb.gov.ua Another study examining the postmortem stability of several drugs, including this compound, in serum, blood, and tissues stored at room temperature and 4°C also found decreases in this compound concentrations. vcu.edu Chlordiazepoxide, the parent compound, also showed degradation, with breakdown products like demoxepam and nordiazepam being identified and quantitated in some studies. vcu.edu The stability can be influenced by factors such as temperature, pH, and the presence of preservatives like fluoride/oxalate. vcu.edu Samples stored at lower temperatures, such as -20°C and -80°C, generally show better stability for benzodiazepines. nih.gov The data obtained from stability studies underscore the importance of proper sample collection, storage, and timely analysis to ensure the integrity and accuracy of this compound measurements, particularly in postmortem research specimens. nih.gov

Table 2 illustrates findings related to the stability of this compound and related compounds in biological samples.

CompoundMatrixStorage TemperatureObserved StabilitySource
This compoundBloodRoom TemperatureUnstable astm.orgdntb.gov.ua
This compoundTissuesRoom TemperatureUnstable astm.orgdntb.gov.ua
This compoundBloodRoom TemperatureDecreases observed vcu.edu
This compoundBlood4°CDecreases observed vcu.edu
ChlordiazepoxideBloodRoom TemperatureUnstable astm.orgdntb.gov.uanih.gov
ChlordiazepoxideBlood4°CDecreases observed nih.gov
NordiazepamBloodRoom TemperatureUnstable astm.orgdntb.gov.ua

Future Directions and Emerging Research Areas

Development of Novel Analytical Techniques for Enhanced Resolution and Throughput

The accurate and efficient detection and quantification of norchlordiazepoxide in various matrices, particularly biological samples, remains an important area of research. While techniques such as Gas Chromatography coupled to Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled to Mass Spectrometry (LC-MS or MS-MS) are currently employed for benzodiazepine (B76468) analysis, including this compound, there is a continuous need for improved methods. cerilliant.comnih.gov Future directions in analytical techniques focus on enhancing resolution, sensitivity, and throughput.

Novel approaches could involve the development of more selective stationary phases for chromatography, allowing for better separation of this compound from isobaric compounds and complex sample matrices. Miniaturization of analytical systems and the integration of sample preparation steps could lead to increased throughput and reduced sample volume requirements. nih.gov Advanced detection methods, such as high-resolution mass spectrometry with enhanced fragmentation techniques (e.g., higher-energy collisional dissociation - HCD), could provide more definitive identification and accurate quantification, even at very low concentrations. chemetrix.co.za The application of techniques like ion mobility-mass spectrometry (IM-MS) could offer an additional dimension of separation based on molecular shape and size, further improving resolution and confidence in identification.

Advanced Computational Approaches for Predicting Metabolic Fate and Pharmacological Profiles

Computational methods play a significant role in predicting drug metabolism and pharmacological activity. nih.govbiorxiv.org For this compound, advanced computational approaches can provide valuable insights into its metabolic fate and potential pharmacological profiles.

Future research will likely leverage sophisticated in silico models, including quantum mechanics/molecular mechanics (QM/MM) methods and molecular dynamics simulations, to better understand the interactions of this compound with metabolizing enzymes, particularly cytochrome P450 enzymes like CYP3A4, which are involved in the metabolism of its parent compound, chlordiazepoxide. researchgate.netnih.govnih.gov These models can help predict preferred sites of metabolism and the likelihood of forming specific downstream metabolites.

Machine learning algorithms, such as kernel-partial least squares (K-PLS) and support vector machines, trained on larger and more diverse datasets of drug metabolism, can be further refined to improve the prediction of this compound's metabolic pathways and potential for drug-drug interactions. nih.gov

Furthermore, computational pharmacology approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity of this compound to various biological targets, such as GABA-A receptors, and to infer its potential pharmacological effects. wikipedia.orgnih.gov Advanced simulations can explore the dynamic interactions of this compound with receptor proteins, providing a more detailed understanding of its mechanism of action at a molecular level.

Exploration of this compound in Non-Mammalian Biological Systems (e.g., Fungal Biotransformation for Synthetic Utility)

Exploring the biotransformation of chlordiazepoxide and the production of this compound in non-mammalian systems, such as fungi, presents an interesting avenue for future research. Fungal biotransformation has shown potential as an economic and easy method for producing active metabolites. researchgate.netresearchgate.net

Studies have demonstrated that certain fungi, such as Aspergillus ochreus, can biotransform chlordiazepoxide into this compound through enzymes exhibiting CYP3A4-like activity. researchgate.netresearchgate.net This process follows Michaelis-Menten kinetics, with determined Km and Vmax values. researchgate.netresearchgate.net

Future research in this area could focus on optimizing fungal fermentation protocols to enhance the yield of this compound. researchgate.netresearchgate.net This might involve screening a wider range of fungal species for their biotransformation capabilities, optimizing culture conditions (e.g., media composition, temperature, pH), and employing genetic engineering techniques to enhance the expression or activity of the relevant enzymes in fungal hosts. researchgate.netresearchgate.net

Beyond production, investigating the enzymatic mechanisms involved in fungal biotransformation at a molecular level could provide insights for developing novel biocatalysts for the synthesis of this compound and other related compounds. This could offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.

Table 1: Fungal Biotransformation of Chlordiazepoxide by Aspergillus ochreus

ParameterValueUnit
Km1.928µg/ml
Vmax0.1802µg/ml/hr

Data derived from fungal biotransformation studies of chlordiazepoxide to this compound. researchgate.netresearchgate.net

Investigating the Role of this compound in Complex Biological Systems Beyond Direct Receptor Interactions

While this compound is known to be a pharmacologically active metabolite, primarily associated with benzodiazepine receptor interactions, its role in complex biological systems may extend beyond these direct interactions. wikipedia.orgtestcatalog.org Future research can delve into the broader effects of this compound on cellular pathways, signaling networks, and physiological processes.

This could involve studying the impact of this compound on various cellular functions using techniques like cell-based assays and high-content screening. numberanalytics.com Research could explore potential interactions with other biological targets or pathways that are indirectly modulated by its presence or its metabolism.

Furthermore, research could explore the potential for this compound to influence the gut microbiome or interact with other complex biological systems within the body, given the increasing understanding of the interconnectedness of physiological processes.

Integration of Multi-Omics Data for Comprehensive Understanding of Biotransformation and Activity

The integration of multi-omics data, including genomics, proteomics, and metabolomics, offers a powerful approach to gain a comprehensive understanding of this compound's biotransformation and activity within biological systems. nih.govmdpi.com

Future research can utilize multi-omics platforms to investigate how genetic variations influence the enzymes responsible for chlordiazepoxide metabolism and subsequent this compound formation. mdpi.com Proteomics can provide insights into the abundance and activity of these enzymes under different physiological or pathological conditions. nih.gov Metabolomics can capture the complete profile of metabolites present, allowing for a detailed mapping of the metabolic pathways involving this compound and its downstream products. nih.gov

Integrating these different layers of omics data through bioinformatics and systems biology approaches can reveal complex relationships between genetic makeup, protein expression, metabolic profiles, and the observed pharmacological or toxicological effects of this compound. nih.govnih.gov This integrated approach can help identify biomarkers of exposure or response, predict individual variability in metabolism and activity, and uncover novel insights into the mechanisms underlying the effects of this compound in complex biological systems. mdpi.comnih.gov AI and machine learning are crucial tools for integrating and interpreting such large and complex multi-omics datasets. mdpi.com

Table 2: Examples of Multi-Omics Approaches in Biological Research

Omics LayerInformation ProvidedRelevance to this compound Research
GenomicsGenetic variations, gene expression potentialIdentifying genetic polymorphisms affecting metabolizing enzymes (e.g., CYP3A4) involved in chlordiazepoxide/norchlordiazepoxide pathway. mdpi.com
ProteomicsProtein abundance and modifications, enzyme levelsQuantifying the levels of metabolic enzymes and other proteins interacting with this compound. nih.gov
MetabolomicsSmall molecule profiles, metabolic pathwaysMapping the complete metabolic fate of this compound and identifying related metabolic changes. nih.gov
Multi-Omics IntegrationHolistic view of biological systems, complex interactionsConnecting genetic variations to enzyme expression and metabolic outcomes related to this compound. nih.govnih.gov

Q & A

Q. What are the established synthetic pathways for Norchlordiazepoxide, and how can researchers optimize yield and purity?

this compound, a benzodiazepine derivative, is synthesized via chlorination and oxidation of precursor compounds. Key steps include:

  • Stepwise chlorination : Monitor reaction intermediates using HPLC (High-Performance Liquid Chromatography) to ensure selective substitution patterns .
  • Oxidative cyclization : Optimize reaction conditions (e.g., temperature, catalyst concentration) using Design of Experiments (DoE) to maximize yield. Validate purity via NMR and mass spectrometry .
  • Purification : Employ recrystallization or column chromatography to isolate the target compound, with purity thresholds ≥98% for pharmacological studies .

Q. What analytical methods are most reliable for characterizing this compound in complex matrices (e.g., biological samples)?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for quantification. Validate methods per ICH guidelines, ensuring linearity (R² > 0.995) and precision (RSD < 2%) .
  • Mass Spectrometry : LC-MS/MS with electrospray ionization (ESI) provides specificity for detecting low concentrations (ng/mL) in plasma. Include deuterated internal standards to correct for matrix effects .
  • Spectroscopy : FT-IR and ¹H/¹³C NMR confirm structural integrity, particularly for distinguishing this compound from its metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo studies?

  • Comparative Analysis : Conduct parallel in vitro (hepatocyte assays) and in vivo (rodent models) studies under standardized conditions. Track metabolites via isotopic labeling and correlate findings using multivariate statistics .
  • Enzyme Kinetics : Measure CYP450 isoform-specific activity (e.g., CYP3A4 vs. CYP2C19) to identify species-dependent metabolic discrepancies. Use enzyme inhibitors (e.g., ketoconazole) to isolate pathways .
  • Data Reconciliation : Apply systematic review frameworks (e.g., PRISMA) to evaluate methodological variability in literature, such as differences in dosing regimes or detection limits .

Q. What experimental design strategies mitigate confounding variables in studies assessing this compound’s neuropharmacological effects?

  • Control Groups : Include positive controls (e.g., Diazepam) and vehicle controls to isolate compound-specific effects. Randomize animal cohorts to reduce bias .
  • Dose-Response Curves : Use at least five dose levels to establish EC₅₀ values. Apply nonlinear regression models (e.g., Hill equation) to assess efficacy and safety thresholds .
  • Blinding : Implement double-blind protocols in behavioral assays (e.g., elevated plus maze) to minimize observer bias. Validate results with automated tracking software .

Q. How can researchers address reproducibility challenges in this compound’s binding affinity assays for GABA_A receptors?

  • Protocol Standardization : Adhere to radioligand binding assay guidelines (e.g., using [³H]Flunitrazepam). Control membrane preparation methods (e.g., centrifugation speed, buffer pH) to minimize variability .
  • Cross-Lab Validation : Collaborate with independent labs to replicate findings. Share raw data and statistical code via repositories like Zenodo to enhance transparency .
  • Quality Controls : Include reference compounds (e.g., Zolpidem) in each assay batch to verify receptor integrity and assay sensitivity .

Methodological and Ethical Considerations

Q. What are the best practices for ensuring data integrity in long-term toxicology studies of this compound?

  • Data Logging : Use electronic lab notebooks (ELNs) with audit trails to document raw data, including outliers and instrument calibration records .
  • Peer Review : Conduct interim data reviews by external toxicologists to identify anomalies (e.g., unexpected hepatotoxicity) early.
  • Ethical Compliance : Follow OECD 452 guidelines for chronic toxicity testing, including humane endpoints and IACUC-approved protocols .

Q. How should researchers design studies to investigate this compound’s potential off-target effects in CNS disorders?

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to map off-target pathways. Use bioinformatics tools (e.g., STRING) to identify protein interaction networks .
  • Phenotypic Screening : Employ high-content imaging in neuronal cell lines to detect morphological changes linked to unintended targets (e.g., microtubule disruption) .
  • Ethical Frameworks : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, ensuring patient privacy in clinical datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.